molecular formula C19H17F2NO4 B1440888 (S)-2-(9H-Fluoren-9-ylmethoxycarbonylamino)-4,4-difluoro-butyric acid CAS No. 467442-21-3

(S)-2-(9H-Fluoren-9-ylmethoxycarbonylamino)-4,4-difluoro-butyric acid

Cat. No. B1440888
M. Wt: 361.3 g/mol
InChI Key: AYIZPDXXYIFMQC-INIZCTEOSA-N
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Description

The compound contains a fluorenylmethyloxycarbonyl (Fmoc) group, which is commonly used in peptide synthesis as a protective group for the amino group. The Fmoc group is stable under basic conditions but can be removed under mildly acidic conditions .


Molecular Structure Analysis

The compound has a fluorene group, which is a polycyclic aromatic hydrocarbon composed of three six-membered rings . It also contains a butyric acid moiety with two fluorine atoms at the 4-position, and an amide linkage to the Fmoc group .


Chemical Reactions Analysis

In the context of peptide synthesis, the Fmoc group can be removed by treatment with a mild acid, such as piperidine, to reveal a free amino group that can then react with the carboxyl group of another amino acid .


Physical And Chemical Properties Analysis

The exact physical and chemical properties would depend on the specific compound, but we can infer some general properties based on its structure. For example, the presence of the Fmoc group likely increases the compound’s hydrophobicity .

Scientific Research Applications

Protection of Hydroxy-Groups

The fluoren-9-ylmethoxycarbonyl (Fmoc) group, a key component of (S)-2-(9H-Fluoren-9-ylmethoxycarbonylamino)-4,4-difluoro-butyric acid, is used for the protection of hydroxy-groups in conjunction with a variety of other acid- and base-labile protecting groups. The Fmoc group can be removed conveniently using triethylamine, allowing for selective deprotection in synthesis processes (Gioeli & Chattopadhyaya, 1982).

Synthesis of Thiazole Carboxylic Acid

A specific application involves the synthesis of 2‐(9H‐Fluoren‐9‐ylmethoxycarbonylamino)‐thiazole‐4‐carboxylic acid from 3‐bromopyruvic acid and N‐Fmoc‐thiourea, demonstrating the use of the fluorenylmethoxycarbonyl group in organic synthesis (Le & Goodnow, 2004).

Synthesis of Diaminobutyric Acids

Enantiomerically pure diaminobutyric acids with Fmoc protected α-amino groups can be prepared starting from L-threonine and L-allothreonine, illustrating the role of this compound in synthesizing amino acids with specific configurations (Schmidt et al., 1992).

Fluorinated Amino Acids and Peptides

This compound has been used in the synthesis of fluorinated amino acids and peptides, demonstrating its utility in creating modified biological molecules for research and therapeutic purposes (Ayi et al., 1991).

Solid-Phase Synthesis

It also finds application in solid-phase synthesis approaches, as seen in the synthesis of N-alkylhydroxamic acids using related fluorenylmethoxycarbonyl intermediates (Mellor & Chan, 1997).

Electrophilic Fluorination

Electrophilic fluorination of pyroglutamic acid derivatives, which includes this compound, has been explored for synthesizing optically active fluorinated glutamic acids, highlighting its role in creating fluorinated derivatives of amino acids (Konas & Coward, 2001).

Future Directions

The use of Fmoc-protected amino acids in peptide synthesis is a well-established field with ongoing research. Future directions could include the synthesis of novel peptides with this compound, or the development of improved methods for Fmoc protection and deprotection .

properties

IUPAC Name

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4,4-difluorobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17F2NO4/c20-17(21)9-16(18(23)24)22-19(25)26-10-15-13-7-3-1-5-11(13)12-6-2-4-8-14(12)15/h1-8,15-17H,9-10H2,(H,22,25)(H,23,24)/t16-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYIZPDXXYIFMQC-INIZCTEOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC(F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CC(F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17F2NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201145168
Record name (2S)-2-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]-4,4-difluorobutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201145168
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

361.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-2-(9H-Fluoren-9-ylmethoxycarbonylamino)-4,4-difluoro-butyric acid

CAS RN

467442-21-3
Record name (2S)-2-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]-4,4-difluorobutanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=467442-21-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2S)-2-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]-4,4-difluorobutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201145168
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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